

Fmoc-Abg(N3)-OH chemical structure and properties

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Compound of Interest

Compound Name: Fmoc-Abg(N3)-OH

Cat. No.: B2404485

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An In-depth Technical Guide to Fmoc-4-azido-L-phenylalanine

Nomenclature Note: The compound referred to as "**Fmoc-Abg(N3)-OH**" is understood to be a non-standard nomenclature for Fmoc-4-azido-L-phenylalanine. This guide pertains to the latter, a widely used reagent in chemical biology and drug discovery.

Fmoc-4-azido-L-phenylalanine is a pivotal synthetic amino acid derivative utilized extensively in peptide synthesis and bioconjugation.^[1] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is stable during peptide chain elongation but readily cleaved under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).^[1] The defining feature of this compound is the azido group (-N₃) on the phenyl ring, which serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient labeling of peptides and proteins with a wide array of molecules, such as fluorescent dyes, imaging agents, or drug payloads.^[1]

Chemical Structure and Properties

The chemical structure of Fmoc-4-azido-L-phenylalanine is provided below, followed by a table summarizing its key quantitative properties.

Caption: Chemical structure of Fmoc-4-azido-L-phenylalanine.

Table 1: Chemical and Physical Properties of Fmoc-4-azido-L-phenylalanine

Property	Value	Reference
IUPAC Name	(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-azidophenyl)propanoic acid	
Synonyms	Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH	[1]
CAS Number	163217-43-4	[1]
Molecular Formula	C ₂₄ H ₂₀ N ₄ O ₄	[1]
Molecular Weight	428.44 g/mol	[2]
Appearance	Off-white to brownish powder	[1]
Purity	≥ 98% (HPLC)	[1]
Storage	0-8 °C	[1]

Experimental Protocols

Synthesis of Fmoc-4-azido-L-phenylalanine

The synthesis of Fmoc-4-azido-L-phenylalanine is typically achieved in a two-stage process. First, the unprotected 4-azido-L-phenylalanine is synthesized from L-phenylalanine. This is followed by the protection of the alpha-amino group with an Fmoc moiety. The following protocol is based on the chromatography-free synthesis of 4-azido-L-phenylalanine reported by Richardson, M. et al. in The Journal of Organic Chemistry (2018), followed by a standard Fmoc-protection procedure.

Stage 1: Synthesis of 4-azido-L-phenylalanine

This stage involves the iodination of L-phenylalanine followed by an Ullman-like azidation reaction.

Materials:

- L-phenylalanine
- Acetic acid
- Sulfuric acid
- Iodine monochloride (ICl)
- Sodium azide (NaN₃)
- Copper(I) iodide (CuI)
- Sodium ascorbate
- L-proline
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Protocol:

- **Iodination:** L-phenylalanine is dissolved in a mixture of acetic acid and sulfuric acid. The solution is cooled, and iodine monochloride is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, and the product, 4-iodo-L-phenylalanine, is precipitated by adjusting the pH and collected by filtration.
- **Azidation:** The 4-iodo-L-phenylalanine is suspended in a mixture of water and an organic solvent. Sodium azide, copper(I) iodide, sodium ascorbate, and L-proline are added. The mixture is heated under an inert atmosphere. Upon completion, the pH is adjusted to precipitate the crude 4-azido-L-phenylalanine, which is then purified by recrystallization.

Stage 2: Fmoc Protection of 4-azido-L-phenylalanine

Materials:

- 4-azido-L-phenylalanine

- 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Water
- Ethyl acetate
- Hexane

Protocol:

- 4-azido-L-phenylalanine is dissolved in an aqueous solution of sodium bicarbonate and dioxane.
- Fmoc-OSu is added to the solution, and the reaction is stirred at room temperature overnight.
- The reaction mixture is acidified with HCl and extracted with ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-4-azido-L-phenylalanine as a solid.

Caption: Synthetic workflow for Fmoc-4-azido-L-phenylalanine.

Applications in Signaling Pathways and Drug Development

Fmoc-4-azido-L-phenylalanine is not directly involved in endogenous signaling pathways. Its utility lies in its application as a tool to study these pathways and in the development of targeted therapeutics. Once incorporated into a peptide or protein, the azido group allows for the attachment of various functionalities through bioorthogonal chemistry.

Example Application: Peptide Labeling via Click Chemistry

A common application is the labeling of a synthetic peptide with a fluorescent probe to track its localization and interaction within a biological system.

- **SPPS:** Fmoc-4-azido-L-phenylalanine is incorporated at a specific site in a peptide sequence during solid-phase peptide synthesis.
- **Deprotection and Cleavage:** The completed peptide is deprotected and cleaved from the resin.
- **Click Reaction:** The azide-containing peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the dye to the peptide.

Caption: Workflow for peptide labeling using Fmoc-4-azido-L-phenylalanine.

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References

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